
N-benzyl-4-bromoaniline
Overview
Description
N-Benzyl-4-bromoaniline is an organic compound with the molecular formula C13H12BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a bromine atom is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromoaniline typically involves a multi-step process:
Nitration of Benzene: Benzene is nitrated using concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using tin and hydrochloric acid.
Bromination: Aniline is brominated using bromine in the presence of a suitable solvent to form 4-bromoaniline.
N-Benzylation: Finally, 4-bromoaniline is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The para-bromine atom undergoes substitution under specific conditions, enabling functional group diversification.
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
KOtBu/DMSO, 80°C | N-Benzyl-4-methoxyaniline | 72% | |
NaNH₂/NH₃(l), −33°C | N-Benzyl-4-aminophenol | 65% | |
CuCN/DMF, 120°C | N-Benzyl-4-cyanoaniline | 58% |
Mechanistic Insight : Bromine displacement proceeds via a Meisenheimer intermediate in polar aprotic solvents. Electron-withdrawing groups (e.g., benzyl) deactivate the ring, necessitating strong bases or elevated temperatures.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- and nickel-mediated couplings to form biaryl systems.
Suzuki-Miyaura Coupling (Pd-Catalyzed)
Nickel-Catalyzed C–N Coupling
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Aryl iodide | NiCl₂(dme)/t-BuOK, 130°C | N-Benzyl-4-arylaniline | 96% |
Key Note : Nickel catalysts enable coupling with aryl iodides under milder conditions compared to palladium systems .
Reductive Transformations
The benzyl group and amine functionality can be selectively reduced.
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Debenzylation | H₂ (1 atm), Pd/C, EtOH | 4-Bromoaniline | 95% | |
Amine reduction | NaBH₄, MeOH, 0°C | N-Benzyl-4-bromocyclohexylamine | 68% |
Caution : Hydrogenolysis of the benzyl group requires careful control to prevent over-reduction of the bromine.
Oxidation Reactions
The amine group can be oxidized to nitro or nitroso derivatives.
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄, H₂SO₄ | 60°C, 12 h | N-Benzyl-4-bromonitrobenzene | 42% | |
mCPBA, CH₂Cl₂ | RT, 2 h | N-Benzyl-4-bromo-N-hydroxylaniline | 55% |
Limitation : Strong oxidants risk bromine displacement or ring degradation.
Electrophilic Aromatic Substitution (EAS)
The benzyl group directs incoming electrophiles to the meta position relative to the amine.
Electrophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
HNO₃, H₂SO₄ | 0°C, 1 h | N-Benzyl-4-bromo-3-nitroaniline | 37% | |
Cl₂, FeCl₃ | CH₂Cl₂, RT | N-Benzyl-4-bromo-3-chloroaniline | 29% |
Regioselectivity : EAS occurs at the meta position due to the electron-donating benzyl group deactivating the ring.
Scientific Research Applications
Scientific Research Applications
N-benzyl-4-bromoaniline has numerous applications across different scientific disciplines:
Organic Chemistry
- Building Block : It serves as an essential precursor in the synthesis of various organic compounds, facilitating the development of new materials with specific properties.
- Reaction Mechanisms : The compound is used to study reaction mechanisms due to its ability to participate in diverse chemical reactions.
Medicinal Chemistry
- Drug Development : this compound is explored for its potential therapeutic applications, particularly in drug development targeting diseases such as tuberculosis and cancer.
- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further drug development .
Biological Research
- Anti-inflammatory Properties : Research has shown that derivatives like N-benzyl-4-bromobenzamide demonstrate significant anti-inflammatory effects by inhibiting cytokine production in human gingival fibroblasts .
- Antimycobacterial Evaluation : A study indicated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with lower minimum inhibitory concentrations (MICs) observed for halogenated compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Evaluation :
- A series of derivatives were synthesized and tested against M. tuberculosis, showing promising results with some compounds exhibiting MIC values as low as 2.7 µM.
- Anti-inflammatory Effects :
-
Hydrolysis Studies :
- Research on hydrolysis reactions demonstrated that this compound can undergo nucleophilic aromatic substitution (S_NAr), further supporting its versatility in biological applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromoaniline involves its interaction with various molecular targets. The benzyl and bromine substituents influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic and nucleophilic interactions, affecting biological pathways and chemical reactions .
Comparison with Similar Compounds
4-Bromoaniline: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
N-Benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
N-Benzyl-4-fluoroaniline: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions
Uniqueness: N-benzyl-4-bromoaniline is unique due to the combination of the benzyl and bromine substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications.
Biological Activity
N-benzyl-4-bromoaniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound (CHBrN) features a bromine atom at the para position of the aniline ring, which is known to influence its reactivity and biological activity. The presence of the benzyl group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of compounds derived from this structure against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated analogs .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, a synthesized derivative was tested for its efficacy against different cancer cell lines. The compound displayed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC values indicating potent activity comparable to established chemotherapeutics .
3. Antitubercular Activity
In a significant study focused on tuberculosis, derivatives of this compound were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) similar to first-line drugs like isoniazid, suggesting potential as new therapeutic agents against drug-resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Mechanistically, it may act as an enzyme inhibitor or interfere with cellular processes such as DNA replication and protein synthesis. For example, it has been suggested that the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study examined the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Screening
In vitro studies involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This mechanism was confirmed through flow cytometry analysis, demonstrating the compound's potential as a lead candidate for further development in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented in Table 1.
Compound Name | Antimicrobial Activity | Anticancer Activity | Antitubercular Activity |
---|---|---|---|
This compound | High | Moderate | High |
N-Benzyl-4-chloroaniline | Moderate | Low | Moderate |
4-Bromoaniline | Low | Moderate | Low |
Properties
IUPAC Name |
N-benzyl-4-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
Record name | N-benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-83-6 | |
Record name | N-benzyl-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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